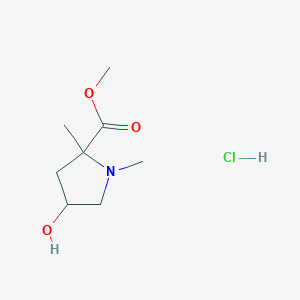
1-(2,6-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as TCS 401 and has been synthesized using various methods. The purpose of Additionally, future directions for research on this compound will be discussed.
作用机制
The mechanism of action of TCS 401 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. This inhibition can lead to a variety of biochemical and physiological effects, including changes in gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
TCS 401 has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, TCS 401 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Other effects of TCS 401 include changes in gene expression and alterations in cellular signaling pathways.
实验室实验的优点和局限性
TCS 401 has several advantages for use in lab experiments. For example, it is a relatively stable compound that can be easily synthesized and purified. Additionally, TCS 401 has been shown to have a variety of effects on cells, making it a useful tool for studying the biochemical and physiological effects of various compounds. However, there are also limitations to using TCS 401 in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
未来方向
There are several future directions for research on TCS 401. One area of interest is its potential use as a drug target for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of TCS 401 and its effects on cells. Other future directions for research on TCS 401 include the development of new synthetic methods for its production and the investigation of its potential use in combination with other compounds for enhanced therapeutic effects.
Conclusion
In conclusion, 1-(2,6-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is a chemical compound that has been widely studied for its potential use in scientific research. It has been synthesized using various methods and has been found to have a variety of applications, including as a potential drug target for the treatment of cancer and inflammation. While its mechanism of action is not fully understood, TCS 401 has been shown to have a variety of biochemical and physiological effects on cells. There are several advantages and limitations to using TCS 401 in lab experiments, and there are several future directions for research on this compound.
合成方法
The synthesis of 1-(2,6-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine has been achieved using different methods. One of the most commonly used methods involves the reaction of 2,6-dimethylbenzeneamine with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of piperazine. This reaction results in the formation of the desired compound, TCS 401. Other methods involve the use of different reagents and solvents to achieve the same result.
科学研究应用
TCS 401 has been studied for its potential use in scientific research. It has been found to have a variety of applications, including as a potential drug target for the treatment of cancer, inflammation, and other diseases. Additionally, TCS 401 has been used in the development of new drugs and as a tool for studying the biochemical and physiological effects of various compounds.
属性
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-15-9-10-20(19(5)18(15)4)26(24,25)23-13-11-22(12-14-23)21-16(2)7-6-8-17(21)3/h6-10H,11-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEPRTTXXCDFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2549077.png)
![3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2549078.png)
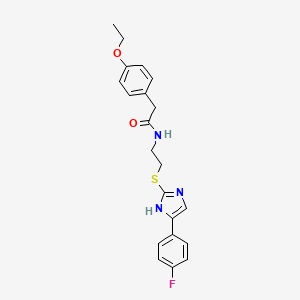

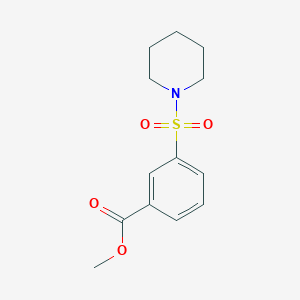
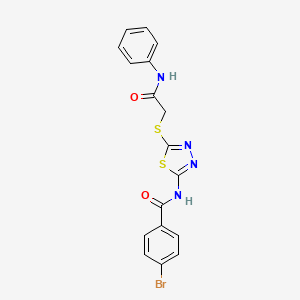

![(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid](/img/structure/B2549092.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2549093.png)
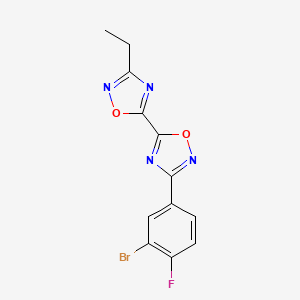
![(Z)-2-(4-chlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2549096.png)
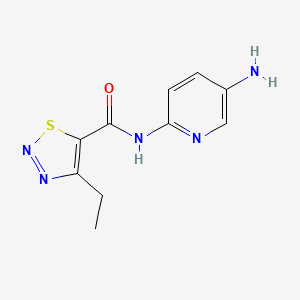
![(4-methoxyphenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2549099.png)
